(Glcnac)4TP
(Glcnac)4TP
Brand Name:
Vulcanchem
CAS No.:
141334-39-6
VCID:
VC21111540
InChI:
InChI=1S/C38H54N5O32P3.3H3N/c1-13(47)39-27-32(56)31(55)22(10-46)67-37(27)72-73-38-28(42(41-14(2)48)24(52)12-77(63)74-19-4-3-15(43(59)60)5-16(19)40-23(51)11-76(61)62)34(71-69-25-6-17(49)29(53)20(8-44)65-25)33(57)35(68-38)36(58)78(64)75-70-26-7-18(50)30(54)21(9-45)66-26;;;/h3-5,17-18,20-22,25-38,45-46,50,54-58H,6-12H2,1-2H3,(H,39,47)(H,40,51)(H,41,48)(H,61,62);3*1H3/p+3/t17-,18-,20-,21-,22-,25-,26-,27?,28?,29+,30+,31-,32-,33+,34-,35+,36?,37-,38+;;;/m1.../s1
SMILES:
CC(=O)NC1C(C(C(OC1OOC2C(C(C(C(O2)C(O)[P+](=O)OOC3CC(C(C(O3)CO)O)O)O)OOC4CC(C(C(O4)C[O-])[O-])[O-])N(C(=O)C[P+](=O)OC5=C(C=C(C=C5)[N+](=O)[O-])NC(=O)C[P+](=O)O)NC(=O)C)CO)O)O.[NH4+].[NH4+].[NH4+]
Molecular Formula:
C38H66N8O32P3+3
Molecular Weight:
1239.9 g/mol
(Glcnac)4TP
CAS No.: 141334-39-6
Cat. No.: VC21111540
Molecular Formula: C38H66N8O32P3+3
Molecular Weight: 1239.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141334-39-6 |
|---|---|
| Molecular Formula | C38H66N8O32P3+3 |
| Molecular Weight | 1239.9 g/mol |
| IUPAC Name | triazanium;(2R,3S,4R,6R)-6-[(2S,4R,5R,6S)-2-[(2R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]peroxy-3-[acetamido-[2-[[2-[[2-[hydroxy(oxo)phosphaniumyl]acetyl]amino]-4-nitrophenoxy]-oxophosphaniumyl]acetyl]amino]-6-[[[(2R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]peroxy-oxophosphaniumyl]-hydroxymethyl]-5-hydroxyoxan-4-yl]peroxy-2-(oxidomethyl)oxane-3,4-diolate |
| Standard InChI | InChI=1S/C38H54N5O32P3.3H3N/c1-13(47)39-27-32(56)31(55)22(10-46)67-37(27)72-73-38-28(42(41-14(2)48)24(52)12-77(63)74-19-4-3-15(43(59)60)5-16(19)40-23(51)11-76(61)62)34(71-69-25-6-17(49)29(53)20(8-44)65-25)33(57)35(68-38)36(58)78(64)75-70-26-7-18(50)30(54)21(9-45)66-26;;;/h3-5,17-18,20-22,25-38,45-46,50,54-58H,6-12H2,1-2H3,(H,39,47)(H,40,51)(H,41,48)(H,61,62);3*1H3/p+3/t17-,18-,20-,21-,22-,25-,26-,27?,28?,29+,30+,31-,32-,33+,34-,35+,36?,37-,38+;;;/m1.../s1 |
| Standard InChI Key | AHCITEWHMUTRRH-DHKBBINDSA-Q |
| Isomeric SMILES | CC(=O)NC1[C@H]([C@@H]([C@H](O[C@@H]1OO[C@H]2C([C@H]([C@@H]([C@H](O2)C(O)[P+](=O)OO[C@@H]3C[C@H]([C@@H]([C@H](O3)CO)O)O)O)OO[C@@H]4C[C@H]([C@@H]([C@H](O4)C[O-])[O-])[O-])N(C(=O)C[P+](=O)OC5=C(C=C(C=C5)[N+](=O)[O-])NC(=O)C[P+](=O)O)NC(=O)C)CO)O)O.[NH4+].[NH4+].[NH4+] |
| SMILES | CC(=O)NC1C(C(C(OC1OOC2C(C(C(C(O2)C(O)[P+](=O)OOC3CC(C(C(O3)CO)O)O)O)OOC4CC(C(C(O4)C[O-])[O-])[O-])N(C(=O)C[P+](=O)OC5=C(C=C(C=C5)[N+](=O)[O-])NC(=O)C[P+](=O)O)NC(=O)C)CO)O)O.[NH4+].[NH4+].[NH4+] |
| Canonical SMILES | CC(=O)NC1C(C(C(OC1OOC2C(C(C(C(O2)C(O)[P+](=O)OOC3CC(C(C(O3)CO)O)O)O)OOC4CC(C(C(O4)C[O-])[O-])[O-])N(C(=O)C[P+](=O)OC5=C(C=C(C=C5)[N+](=O)[O-])NC(=O)C[P+](=O)O)NC(=O)C)CO)O)O.[NH4+].[NH4+].[NH4+] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator